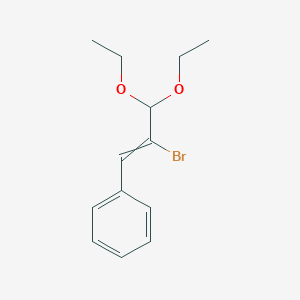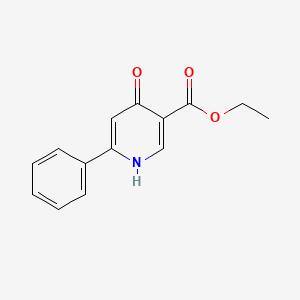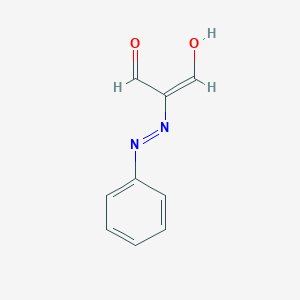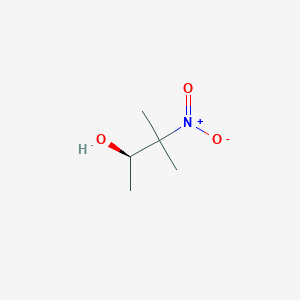![molecular formula C21H23NOSi B14284033 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine CAS No. 138685-48-0](/img/structure/B14284033.png)
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine is an organic compound that features a pyridine ring substituted with a dimethyl(phenyl)silyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine typically involves the reaction of 2-chloromethyl-6-phenylpyridine with dimethyl(phenyl)silyl methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ether derivatives, while reduction may produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyridine ring and phenyl groups contribute to the compound’s overall electronic properties, influencing its behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-pyridine
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-methylpyridine
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-4-phenylpyridine
Uniqueness
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine is unique due to the presence of both a silyl group and a phenyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
138685-48-0 |
|---|---|
Fórmula molecular |
C21H23NOSi |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
dimethyl-phenyl-[(6-phenylpyridin-2-yl)methoxymethyl]silane |
InChI |
InChI=1S/C21H23NOSi/c1-24(2,20-13-7-4-8-14-20)17-23-16-19-12-9-15-21(22-19)18-10-5-3-6-11-18/h3-15H,16-17H2,1-2H3 |
Clave InChI |
UFOMSBITPZRKMS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(COCC1=NC(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
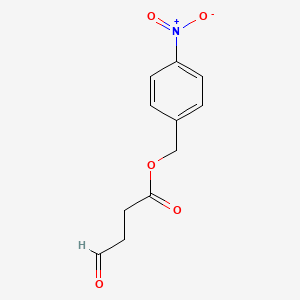
silane](/img/structure/B14283956.png)
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
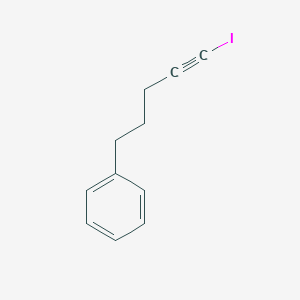
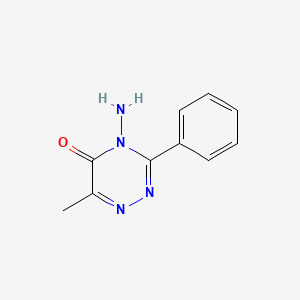
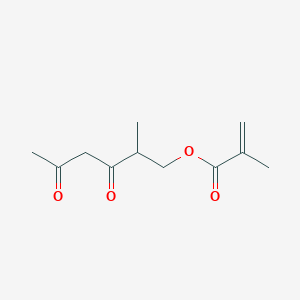
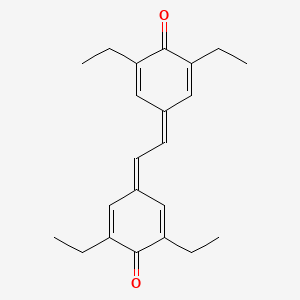
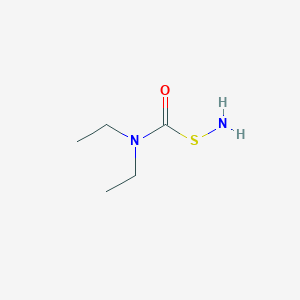
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
